Cas no 33191-01-4 (Diethyl 1,2-piperidinedicarboxylate)

Diethyl 1,2-piperidinedicarboxylate structure
33191-01-4 structure
Product Name:Diethyl 1,2-piperidinedicarboxylate
CAS No:33191-01-4
MF:C11H19NO4
MW:229.27286362648
CID:1460429
PubChem ID:45074510
Update Time:2025-04-20

Diethyl 1,2-piperidinedicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 1,2-piperidinedicarboxylate
    • N-BOC-DL-PIPECOLINIC ACID
    • BOC-DL-PIP-OH
    • BOC-DL-HOPRO-OH
    • BOC-DL-HOMOPRO-OH
    • (R,S)-1-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonyl-piperidine-2-carboxylic acid
    • Piperidyl-1,2-dicarbonsaeure-diethylester
    • BOC-DL-PIPECOLIC ACID
    • BOC-DL-PIC(2)-OH
    • piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
    • N-(tert-butoxycarbonyl)-pipecolinic acid
    • ethyl 1-ethoxycarbonyl-2-piperidinecarboxylate
    • RARECHEM AH CK 0059
    • 1-N-Boc-Pipecolinic acid
    • piperidine-1,2-dicarboxylic acid diethyl ester
    • Cladoniacenotea
    • N-Boc-2-piperidinecarboxylic acid
    • BOC-DL-HOMOPROLINE
    • 1,2-Piperidinedicarboxylic acid 1,2-diethyl ester
    • 1-N
    • L-2-piperidinecarboxylic acid
    • N-Boc-D
    • ethyl 1-ethoxycarbonyl piperidine-2-carboxylate
    • SCHEMBL24661351
    • AKOS005259809
    • QDXKSIWBMWUOEL-UHFFFAOYSA-N
    • Pipecolic acid, N-ethoxycarbonyl-, ethyl ester
    • Ethyl 1-ethoxycarbonyl
    • DB-068774
    • 33191-01-4
    • Inchi: 1S/C11H19NO4/c1-3-15-10(13)9-7-5-6-8-12(9)11(14)16-4-2/h9H,3-8H2,1-2H3
    • InChI Key: QDXKSIWBMWUOEL-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCCCN1C(=O)OCC)=O

Computed Properties

  • Exact Mass: 229.13140809g/mol
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.8Ų
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent